molecular formula C16H16N8OS B11050241 3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B11050241
M. Wt: 368.4 g/mol
InChI Key: GTVBLORTXCXULD-UHFFFAOYSA-N
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Description

3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a complex heterocyclic compound It features a unique structure that combines a tetrazole ring, a triazolo-pyrimidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Formation of the Triazolo-Pyrimidine Ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole and triazolo-pyrimidine rings through a sulfanyl linkage. This can be done using thiol reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is unique due to its combination of a tetrazole ring, a triazolo-pyrimidine ring, and a methoxyphenyl group.

Properties

Molecular Formula

C16H16N8OS

Molecular Weight

368.4 g/mol

IUPAC Name

3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C16H16N8OS/c1-10-8-11(2)23-15(17-10)19-20-16(23)26-9-14-18-21-22-24(14)12-4-6-13(25-3)7-5-12/h4-8H,9H2,1-3H3

InChI Key

GTVBLORTXCXULD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCC3=NN=NN3C4=CC=C(C=C4)OC)C

Origin of Product

United States

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